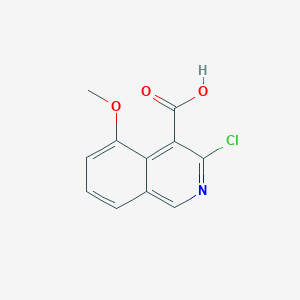![molecular formula C10H9BrN2O3 B15333632 [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of methyl 3-bromo-4-methoxybenzoate with diisobutylaluminium hydride in tetrahydrofuran and hexane at low temperatures (around -78°C to 0°C) under an inert atmosphere . This reaction yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering the functional groups present.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the effects of oxadiazole derivatives on biological systems, including their potential as bioactive molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in exploring its pharmacological properties and potential therapeutic applications.
Industry: In industrial applications, the compound can be used in the development of new materials, including polymers and advanced composites, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. The oxadiazole ring and the bromine atom play crucial roles in these interactions, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[3-(3-Bromo-4-methoxyphenyl)methanol]: Shares the bromine and methoxy groups but lacks the oxadiazole ring.
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: Similar structure but without the bromine atom.
Uniqueness: The presence of both the bromine atom and the oxadiazole ring in [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C10H9BrN2O3 |
|---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
[3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-8-3-2-6(4-7(8)11)10-12-9(5-14)16-13-10/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
JHAWMARSOGXLFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


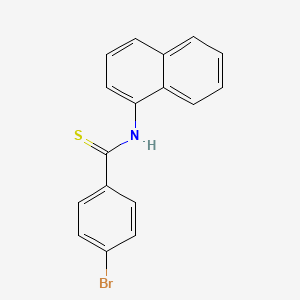
![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
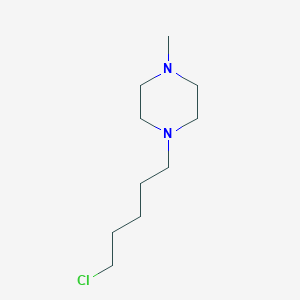
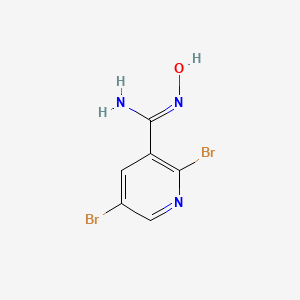
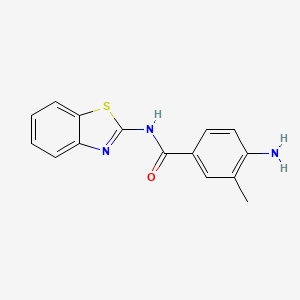
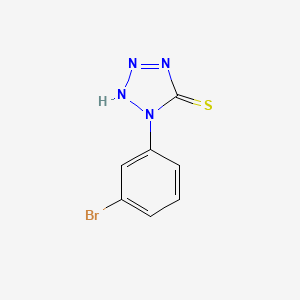
![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
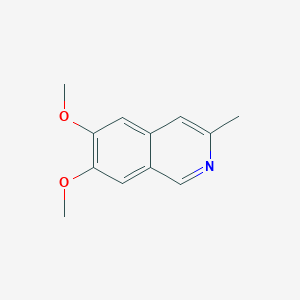
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
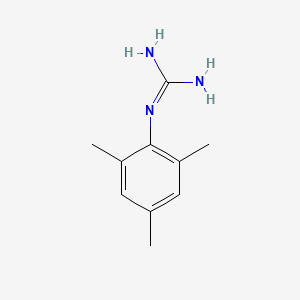
![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)

